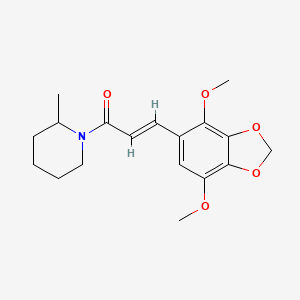
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of benzodioxole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE typically involves the following steps:
Formation of the benzodioxole core: This can be achieved through the condensation of catechol with methylene chloride in the presence of a base.
Introduction of the dimethoxy groups: Methoxylation of the benzodioxole core using methanol and a suitable catalyst.
Formation of the piperidine moiety: This involves the synthesis of 2-methylpiperidine from piperidine and methyl iodide.
Coupling of the benzodioxole and piperidine moieties: This step involves the formation of the propenone linkage through a condensation reaction between the benzodioxole derivative and the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the propenone linkage can yield the corresponding alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science:
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE would depend on its specific biological target. Generally, compounds of this type can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE: Lacks the piperidine moiety.
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PIPERIDIN-1-YL)PROP-2-EN-1-ONE: Lacks the methyl group on the piperidine ring.
Uniqueness
The presence of both the dimethoxybenzodioxole and the 2-methylpiperidine moieties in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE gives it unique electronic and steric properties, potentially leading to distinct biological activities and applications compared to similar compounds.
属性
分子式 |
C18H23NO5 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H23NO5/c1-12-6-4-5-9-19(12)15(20)8-7-13-10-14(21-2)17-18(16(13)22-3)24-11-23-17/h7-8,10,12H,4-6,9,11H2,1-3H3/b8-7+ |
InChI 键 |
FYLDQVCBJXCHSU-BQYQJAHWSA-N |
手性 SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC |
规范 SMILES |
CC1CCCCN1C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


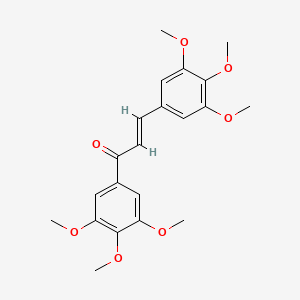
![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466077.png)
![2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11466078.png)
![5-(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11466080.png)
![[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B11466090.png)
![Methyl 2-{3-[5-(4-chlorophenyl)-2-furyl]propanoylamino}benzoate](/img/structure/B11466098.png)
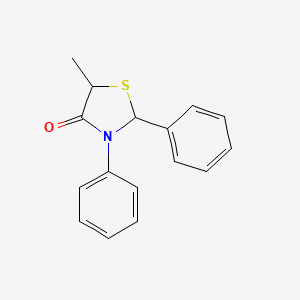
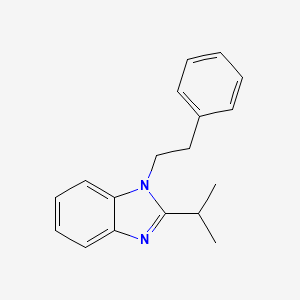
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B11466128.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11466132.png)
![(3-aminothieno[2,3-b]pyridin-2-yl)(1,2,5-trimethyl-1H-pyrrol-3-yl)methanone](/img/structure/B11466135.png)
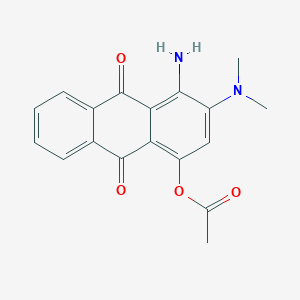
![12-Isopropyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-3-one](/img/structure/B11466147.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11466152.png)
